2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

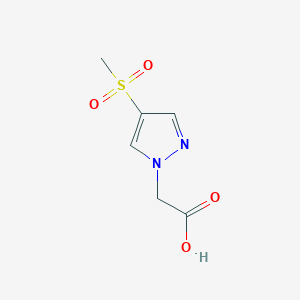

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O4S. It is characterized by the presence of a pyrazole ring substituted with a methanesulfonyl group and an acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further functionalized to introduce the methanesulfonyl group and acetic acid moiety .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid, exhibit significant anti-inflammatory effects. A study focused on the synthesis of dual inhibitors targeting cyclooxygenase (COX) and soluble epoxide hydrolase (sEH) demonstrated that compounds with similar structures can effectively reduce pain and inflammation in vivo. Specifically, compounds like 21i showed enhanced anti-allodynic activity compared to traditional COX inhibitors, suggesting that modifications in the pyrazole structure can lead to improved therapeutic profiles .

Antimicrobial Activity

Another promising application is in the field of antimicrobial research. A study on 1,3-diarylpyrazolyl-acylsulfonamides indicated that modifications at the pyrazole core could lead to potent anti-tuberculosis agents. The structure-activity relationship (SAR) studies revealed that specific substitutions significantly enhance the efficacy against Mycobacterium tuberculosis, positioning these compounds as potential candidates for further drug development against resistant strains .

Case Study 1: Pain Management

A series of experiments were conducted using a lipopolysaccharide (LPS)-induced pain model in rats. The results demonstrated that certain pyrazole derivatives exhibited superior pain relief compared to existing treatments. The compound 21i , structurally similar to this compound, showed a longer half-life and higher area under the curve (AUC) values, indicating its potential for chronic pain management .

Case Study 2: Tuberculosis Treatment

In another study, the efficacy of pyrazole derivatives against Mycobacterium tuberculosis was tested under various conditions. The compound demonstrated significant minimum inhibitory concentrations (MICs), establishing its potential as a novel therapeutic agent for tuberculosis. The SAR analysis highlighted the importance of specific functional groups in enhancing antibacterial activity .

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, in antileishmanial studies, it has been shown to fit well in the active site of the enzyme LmPTR1, characterized by lower binding free energy. This interaction disrupts the enzyme’s function, leading to the inhibition of promastigote growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methylsulfonyl-1H-pyrazol-1-yl)acetic acid

- 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)propanoic acid

- 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Biologische Aktivität

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and in antipromastigote activity against Leishmania species. Its potential for antimalarial effects has also been investigated, suggesting a broad spectrum of pharmacological applications.

Key Biological Activities:

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, impacting metabolic pathways.

- Antipromastigote Activity : Demonstrated efficacy against Leishmania promastigotes.

- Antimalarial Effects : Preliminary studies indicate potential activity against malaria parasites.

The mechanism of action for this compound involves its interaction with molecular targets within pathogens. In antileishmanial studies, it was found to interact favorably with the enzyme LmPTR1, leading to reduced enzyme activity and subsequent inhibition of parasite growth. The binding affinity was characterized by lower binding free energy, indicating a strong interaction with the target site.

In Vitro Studies

Recent studies have provided insights into the compound's effectiveness in vitro:

- Antileishmanial Studies : The compound was tested against various Leishmania strains, showing significant inhibition of promastigote growth at concentrations below 50 µM.

| Study | Target Organism | IC50 (µM) |

|---|---|---|

| Leishmania spp. | <50 |

Antimalarial Activity

In antimalarial assays, this compound demonstrated promising results against Plasmodium falciparum, with further studies needed to elucidate its full potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the pyrazole core can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring have been shown to influence both potency and selectivity against various biological targets .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other pyrazole derivatives is essential. The following table summarizes the biological activities of selected pyrazole derivatives:

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-13(11,12)5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBKKKTUUYYRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.